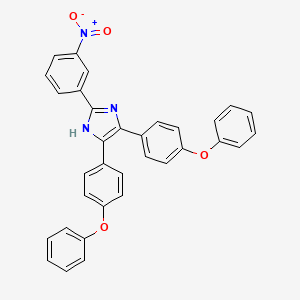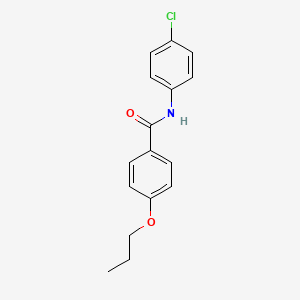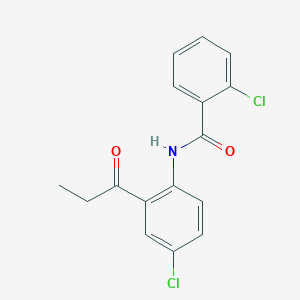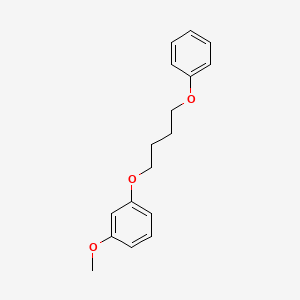
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol, also known as BMS-986166, is a novel small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This drug has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol works by inhibiting a protein called TYK2, which is involved in the signaling pathways of several cytokines that are important in the development of autoimmune diseases. By inhibiting TYK2, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol reduces the production of these cytokines, which in turn reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, and increasing the production of anti-inflammatory cytokines, such as IL-10. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it has shown promising results in preclinical studies and is currently in phase II clinical trials. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has a well-defined mechanism of action, which makes it easier to study in vitro and in vivo. However, one limitation of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol. One direction is to further study the effects of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol on different autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another direction is to study the long-term safety and efficacy of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol in clinical trials. Finally, there is a need to develop more specific TYK2 inhibitors that have fewer off-target effects.
Méthodes De Synthèse
The synthesis of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the biphenyl group. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Applications De Recherche Scientifique
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce inflammation and improve disease symptoms. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has also been studied in vitro for its effects on immune cells, such as T cells and B cells.
Propriétés
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21-10-14-25(15-11-21)22-12-13-24(17-23(22)27)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-9,21-23,26-27H,10-17H2/t22-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYANRITHWBEBZ-DHIUTWEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)

![4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)
![1-(4-chlorophenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5062650.png)
![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)



![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)
![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)